molecular formula C6H13NO6S B1247914 酒石酸半胱氨酸酯 CAS No. 27761-19-9

酒石酸半胱氨酸酯

货号 B1247914
CAS 编号: 27761-19-9
分子量: 227.24 g/mol
InChI 键: NSKJTUFFDRENDM-ZVGUSBNCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cysteamine bitartrate is an organic compound with a molecular formula of C5H11NO2S. It is a derivative of the amino acid cysteine and is the only known cysteamine compound with a bitartrate group. Cysteamine bitartrate is commonly used in scientific research for its biochemical and physiological effects. It has been studied for its potential applications in medicine, pharmacology, and biotechnology.

科学研究应用

Treatment of Cystinosis

Cysteamine bitartrate is a cystine-depleting aminothiol agent approved for the treatment of cystinosis in children and adults . Cystinosis is a rare lysosomal storage disorder caused by autosomal recessive mutations in the CTNS gene that encodes for the cystine transporter cystinosin .

Determination of Cysteamine Levels

A liquid chromatography–tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of cysteamine levels in plasma samples . This method allows the rapid determination of cysteamine plasma levels and could be a useful tool for the evaluation of therapy adherence and for future pharmacokinetic (PK) studies .

Reduction of Mitochondrial Oxidant Burden

Cysteamine bitartrate has been shown to reduce the increased mitochondrial oxidant burden of certain organisms at specific treatment concentrations . It also partially rescues their reduced mitochondrial membrane potential .

Improved Bioavailability

It has been suggested that cysteamine bitartrate may have better bioavailability than other forms of cysteamine, such as cysteamine hydrochloride . This could potentially lead to improved therapeutic outcomes.

Enteric-Coated Cysteamine Bitartrate

Enteric-coated cysteamine bitartrate has been studied for its potential to improve the quality of life of cystinosis patients . The enteric coating allows for a reduction in the frequency of intake to 2–3 times daily and it has a more favorable pharmacokinetic profile than immediate-release cysteamine .

作用机制

Target of Action

Cysteamine bitartrate primarily targets cystinosin , a protein responsible for transporting cystine out of the cell lysosome . Cystinosin is encoded by the CTNS gene, and mutations in this gene can lead to cystinosis, a rare disease characterized by cystine accumulation throughout the body .

Mode of Action

Cysteamine bitartrate acts as a cystine-depleting agent . It interacts with its target, cystinosin, to reduce the accumulation of cystine in cells . This is particularly beneficial in the treatment of cystinosis, where a defect in cystinosin function leads to cystine accumulation, especially in the eyes and kidneys .

Biochemical Pathways

Cysteamine bitartrate is involved in the cysteine degradation pathway . It is postulated to enhance glutathione biosynthesis, which may reduce oxidative stress in primary mitochondrial respiratory chain (RC) disease, thereby improving cellular viability and organismal health .

Pharmacokinetics

Cysteamine bitartrate is rapidly cleared from the plasma, with a mean clearance rate of 32.3 ml min -1 kg -1 . It is extensively distributed, with a mean volume of distribution of 15.11 . The time to peak plasma concentration is relatively short, with a mean T max of 1.4 hours .

Result of Action

The primary result of cysteamine bitartrate’s action is the reduction of cystine accumulation in cells . This is particularly beneficial in the treatment of cystinosis, where cystine accumulation can lead to significant discomfort and require frequent treatment . In the context of mitochondrial respiratory chain disease, cysteamine bitartrate treatment has been shown to improve mitochondrial membrane potential and oxidative stress .

Action Environment

The action of cysteamine bitartrate can be influenced by environmental factors. For instance, it is recommended that cysteamine bitartrate be administered with fruit juice (except grapefruit juice) for maximum absorption . Additionally, it should be used only outdoors or in a well-ventilated area, and protective measures such as gloves and eye protection should be used to prevent skin contact .

属性

IUPAC Name

2-aminoethanethiol;2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKJTUFFDRENDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cysteamine bitartrate

CAS RN

27761-19-9
Record name (mercaptoethyl)ammonium hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.204
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cysteamine bitartrate
Reactant of Route 2
Cysteamine bitartrate
Reactant of Route 3
Cysteamine bitartrate
Reactant of Route 4
Cysteamine bitartrate
Reactant of Route 5
Cysteamine bitartrate
Reactant of Route 6
Cysteamine bitartrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。